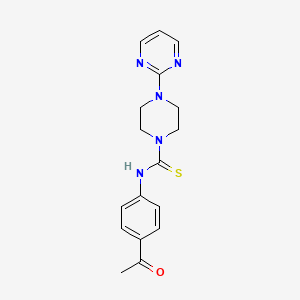

N-(4-acetylphenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide

Description

N-(4-acetylphenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide is a synthetic compound featuring a piperazine core substituted with a pyrimidin-2-yl group and a carbothioamide moiety linked to a 4-acetylphenyl ring. The 4-acetylphenyl group may contribute to bioactivity by influencing lipophilicity and target affinity, as seen in acetylcholinesterase (AChE) inhibitors .

Properties

Molecular Formula |

C17H19N5OS |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

N-(4-acetylphenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide |

InChI |

InChI=1S/C17H19N5OS/c1-13(23)14-3-5-15(6-4-14)20-17(24)22-11-9-21(10-12-22)16-18-7-2-8-19-16/h2-8H,9-12H2,1H3,(H,20,24) |

InChI Key |

TWYVGHNNFMNSGW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=NC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:: The compound can be synthesized through a Michael-type addition reaction between 4-acetylphenyl isothiocyanate and 4-aminopyrimidine . The reaction proceeds as follows:

4-acetylphenyl isothiocyanate+4-aminopyrimidine→this compound

Reaction Conditions::- Solvent: Dimethyl sulfoxide (DMSO)

- Temperature: Typically around 166-170 °C

Industrial Production:: While research laboratories often synthesize this compound, industrial production methods may involve large-scale synthesis using optimized conditions.

Chemical Reactions Analysis

Oxidation: The compound may undergo oxidation reactions.

Reduction: Reduction reactions are possible.

Substitution: Substitution reactions can occur at the acetyl group or the piperazine ring.

Oxidation: Oxidizing agents like potassium permanganate (KMnO).

Reduction: Reducing agents such as sodium borohydride (NaBH).

Substitution: Various nucleophiles (e.g., amines, thiols) can replace functional groups.

Major Products:: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-acetylphenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide finds applications in:

Medicine: Potential as an analgesic and antipyretic agent.

Chemistry: Used in synthetic chemistry for building more complex molecules.

Biology: Investigated for biological activity and potential drug development.

Industry: May have applications in pharmaceuticals or agrochemicals.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.

Comparison with Similar Compounds

Core Structural Variations

Table 1: Key Structural Features of Analogs

Key Differences and Implications

Pyrimidin-2-yl vs. Pyridin-2-yl Substituents: The target compound’s pyrimidin-2-yl group (a six-membered ring with two nitrogen atoms) may enhance π-π stacking interactions compared to pyridin-2-yl (one nitrogen). This structural feature is critical in kinase inhibitors and enzyme-targeting agents .

Carbothioamide (C=S) vs. Carboxamide (C=O) :

- The thioamide group in the target compound and analogs like b3 may offer stronger hydrophobic interactions compared to carboxamides (e.g., ’s compound). However, carboxamides are more common in drug design due to synthetic accessibility .

Aryl Group Modifications :

- The 4-acetylphenyl group in the target compound and b3/b4 introduces a ketone functional group, which can influence electronic properties and hydrogen bonding. In contrast, ’s 4-chlorophenyl group enhances halogen bonding but reduces solubility .

Biological Activity

N-(4-acetylphenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17H19N5OS, with a molecular weight of 341.4 g/mol. The compound features a piperazine ring, a pyrimidine moiety, and an acetylphenyl group, which contribute to its unique biological properties.

| Property | Details |

|---|---|

| Molecular Formula | C17H19N5OS |

| Molecular Weight | 341.4 g/mol |

| Key Functional Groups | Acetylphenyl, Pyrimidine, Carbothioamide |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. While specific synthetic routes may vary, they generally include the formation of the piperazine ring followed by the introduction of the acetylphenyl and pyrimidine groups.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to modulate various biochemical pathways involved in tumor growth and proliferation. In vitro studies demonstrate its ability to induce apoptosis in cancer cell lines, suggesting its potential as an anti-cancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated promising antimicrobial activities. Studies evaluating its effectiveness against various bacterial strains have shown that it possesses inhibitory effects comparable to established antibiotics. The Minimum Inhibitory Concentration (MIC) values indicate that it can effectively combat infections caused by both Gram-positive and Gram-negative bacteria .

The mechanisms underlying the biological activities of this compound involve:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism and bacterial growth.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest in cancer cells, leading to reduced proliferation.

- Induction of Apoptosis : The compound promotes programmed cell death in malignant cells through various signaling pathways.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

-

Study on Anticancer Activity :

- Conducted on various cancer cell lines (e.g., breast and colon cancer).

- Results showed a significant reduction in cell viability with IC50 values indicating potent activity compared to control treatments.

-

Antimicrobial Efficacy :

- Evaluated against strains like Staphylococcus aureus and Escherichia coli.

- MIC values were reported lower than those for standard antibiotics, suggesting strong antibacterial potential.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(4-chlorophenyl)-4-pyrimidin-2-ylpiperazine | Contains a chlorine substituent | Enhanced lipophilicity |

| N-(3-methylphenyl)-4-pyrimidin-2-ylpiperazine | Methyl substitution on phenyl | Potentially altered biological activity |

| 1-(4-acetylanilino)-3-thiocyanatopropane | Contains thiocyanate instead of carbothioamide | Different reactivity profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.